molecular formula C10H7FN2O B11776599 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile

Cat. No.: B11776599
M. Wt: 190.17 g/mol
InChI Key: ZTQATSQRXVOFLE-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a fluorinated organic compound with the molecular formula C10H7FN2O and a molecular weight of 190.17 g/mol . This compound is part of the benzo[d]oxazole family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile typically involves the reaction of 5-fluoro-2-methylbenzo[d]oxazole with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes in microorganisms and cancer cells .

Comparison with Similar Compounds

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile can be compared with other benzo[d]oxazole derivatives such as:

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

2-(5-fluoro-2-methyl-1,3-benzoxazol-7-yl)acetonitrile

InChI

InChI=1S/C10H7FN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3

InChI Key

ZTQATSQRXVOFLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=CC(=C2O1)CC#N)F

Origin of Product

United States

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